Triphenylcarbenium hexafluorophosphate
Overview
Description
Mechanism of Action
Target of Action
Triphenylcarbenium hexafluorophosphate is an organic salt that consists of the triphenylcarbenium cation and the hexafluorophosphate anion . The primary targets of this compound are organic compounds from which it abstracts hydride (H−) during reactions .
Mode of Action
This compound interacts with its targets by abstracting hydride (H−) from organic compounds . This interaction leads to the generation of allyl and pentadienyl complexes when it treats metal-alkene and diene complexes, respectively .
Biochemical Pathways
The abstraction of hydride (H−) from organic compounds by this compound affects the biochemical pathways of these compounds . The downstream effects include the generation of allyl and pentadienyl complexes .
Pharmacokinetics
It is known that this compound readily hydrolyzes to triphenylmethanol .
Result of Action
The molecular and cellular effects of this compound’s action include the transformation of organic compounds into different complexes. For example, treatment of metal-alkene and diene complexes can generate allyl and pentadienyl complexes, respectively .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is known that this compound readily hydrolyzes, indicating that it is sensitive to the presence of water . Furthermore, it should be stored at a temperature of 2-8°C , suggesting that temperature can also affect its stability.
Biochemical Analysis
Biochemical Properties
The role of Triphenylcarbenium hexafluorophosphate in biochemical reactions is significant. It is involved in Si-H and Si-Si bond activation at Pt of neutral and cationic silyl Pt bisphosphine complexes
Molecular Mechanism
It is known to be involved in interactions with chromium acetylacetonate nitride mononuclear complexes
Preparation Methods
Synthetic Routes and Reaction Conditions: Triphenylcarbenium hexafluorophosphate can be synthesized through two primary methods:
Combining Silver Hexafluorophosphate with Triphenylmethyl Chloride: [ \text{Ag}- + (\text{C}_6\text{H}_5)_3\text{CCl} \rightarrow [(\text{C}_6\text{H}_5)_3\text{C}]- + \text{AgCl} ]
Protonolysis of Triphenylmethanol: [ \text{H}[\text{PF}_6] + (\text{C}_6\text{H}_5)_3\text{COH} \rightarrow [(\text{C}_6\text{H}_5)_3\text{C}]+[\text{PF}_6]- + \text{H}_2\text{O} ]
Industrial Production Methods: The industrial production of this compound typically involves the protonolysis method due to its simplicity and efficiency. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Triphenylcarbenium hexafluorophosphate undergoes various types of reactions, including:
Hydrolysis: [ [(\text{C}_6\text{H}_5)_3\text{C}]- + \text{H}_2\text{O} \rightarrow (\text{C}_6\text{H}_5)_3\text{COH} + \text{H}[\text{PF}_6] ]
Hydride Abstraction: It is used to abstract hydride (H−) from organic compounds.
Activation of Si-H and Si-Si Bonds: Involves activation at platinum of neutral and cationic silyl platinum bisphosphine complexes.
Common Reagents and Conditions:
Hydrolysis: Water is used as the reagent.
Hydride Abstraction: Organic compounds containing hydride ions.
Si-H and Si-Si Activation: Neutral and cationic silyl platinum bisphosphine complexes.
Major Products Formed:
Hydrolysis: Triphenylmethanol and hexafluorophosphoric acid.
Hydride Abstraction: Formation of allyl and pentadienyl complexes from metal-alkene and diene complexes.
Scientific Research Applications
Triphenylcarbenium hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of push-pull tropylium-fused aminoporphyrazine, preparation of cycloheptatrienyl and tropylium calixarenes, and synthesis of palladacycles containing chiral rhenium half-sandwich complex for use as a catalyst.
Biology: Investigations of interactions with chromium acetylacetonate nitride mononuclear complexes.
Industry: Used in double ring-opening polyaddition of spiro orthoesters.
Comparison with Similar Compounds
Triphenylmethyl Perchlorate: Similar in structure but less widely used due to its potential explosiveness.
Triphenylcarbenium Tetrafluoroborate: Another similar compound with the tetrafluoroborate anion instead of hexafluorophosphate.
Perchlorotriphenylcarbenium Hexachloroantimonate: Contains the hexachloroantimonate anion and is used in specific applications.
Uniqueness: Triphenylcarbenium hexafluorophosphate is unique due to its high stability and reactivity, making it a versatile reagent in organic synthesis. Its ability to activate Si-H and Si-Si bonds and abstract hydride ions sets it apart from other similar compounds .
Properties
IUPAC Name |
diphenylmethylbenzene;hexafluorophosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15.F6P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7(2,3,4,5)6/h1-15H;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTFOFOFRZKIJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[C+](C2=CC=CC=C2)C3=CC=CC=C3.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883238 | |
Record name | Tritylcarbonium hexafluorophosphate | |
Source | EPA DSSTox | |
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Molecular Weight |
388.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark yellow crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Triphenylcarbenium hexafluorophosphate | |
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CAS No. |
437-17-2 | |
Record name | Methylium, triphenyl-, hexafluorophosphate(1-) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=437-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Trityl hexafluorophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000437172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triphenylcarbenium hexafluorophosphate | |
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Record name | Methylium, triphenyl-, hexafluorophosphate(1-) (1:1) | |
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Record name | Tritylcarbonium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trityl hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.467 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Triphenylcarbenium hexafluorophosphate interact with organometallic complexes?
A1: this compound acts as a strong hydride abstractor. It reacts with organometallic complexes containing metal-hydride or metal-alkyl bonds. The triphenylcarbenium cation (Ph3C+), being highly electrophilic, abstracts a hydride (H-) from the complex, leading to the formation of a carbocation and a new cationic metal complex. [1, 2, 3] For instance, in the reaction with [(η6-C6H5CH2CH2PR2)Ru(CH3)2] complexes, this compound abstracts a hydride, generating [(η6-C6H5CH2CH2PR2)RuH(CH2=CH2)]+ complexes. [2, 3]
Q2: What is the role of this compound in the synthesis of tricarbonyl(η5 -carboxylic acid methyl ester)iron(1+) hexafluorophosphate(1−)?
A2: this compound is crucial for converting tricarbonyl(cyclohexa-1,3-dienecarboxylic acid methyl ester)iron(0) to the highly electrophilic tricarbonyl(η5 -carboxylic acid methyl ester)iron(1+) hexafluorophosphate(1−). It achieves this through hydride abstraction, ultimately leading to the formation of the desired cationic iron complex. [4]
Q3: Are there any insights into the reaction mechanism when this compound is used with phosphines?
A3: While the provided research [1] doesn't fully elucidate the mechanism, it proposes the transient formation of phosphenium ions (species with a P=C double bond) when this compound reacts with tris(tert-butyl)phenylphosphine. This suggests a possible pathway where the triphenylcarbenium cation initially abstracts a hydride from the phosphine, leading to the formation of a phosphonium salt and potentially a phosphenium intermediate.
Q4: How does the use of this compound influence the reactivity of the resulting complexes?
A4: The abstraction of a hydride and formation of a cationic metal complex often significantly enhances its reactivity. For example, the cationic ruthenium complexes formed after reacting with this compound demonstrate reversible olefin-hydride insertion reactions. [2, 3] This highlights the ability of this compound to enable the study of dynamic processes in organometallic chemistry.
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